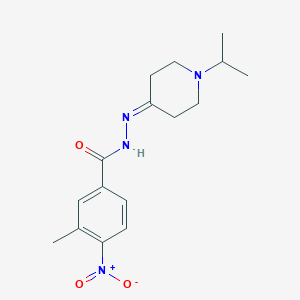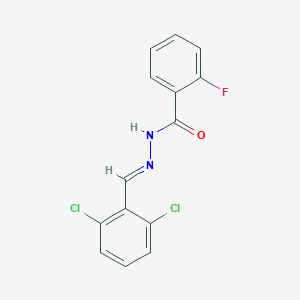![molecular formula C24H18N8O4 B448900 1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B448900.png)
1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide is a complex organic compound that features a triazole ring, nitrophenyl group, and dibenzylidene moieties
Preparation Methods
The synthesis of N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
N’~4~,N’~5~-dibenzylidene-1-{4-nitrophenyl}-1H-1,2,3-triazole-4,5-dicarbohydrazide can be compared to other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound used in various applications, including as an antifungal agent.
1,3,4-Thiadiazole: Another heterocyclic compound with applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H18N8O4 |
|---|---|
Molecular Weight |
482.5g/mol |
IUPAC Name |
4-N,5-N-bis[(E)-benzylideneamino]-1-(4-nitrophenyl)triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C24H18N8O4/c33-23(28-25-15-17-7-3-1-4-8-17)21-22(24(34)29-26-16-18-9-5-2-6-10-18)31(30-27-21)19-11-13-20(14-12-19)32(35)36/h1-16H,(H,28,33)(H,29,34)/b25-15+,26-16+ |
InChI Key |
VMQQWFIGPXLBMC-RYQLWAFASA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(anilinocarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448817.png)

![1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea](/img/structure/B448820.png)
![N'~1~-{(E)-1-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448821.png)

![N'-[1-(4-methylphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B448826.png)

![2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B448828.png)

![Ethyl 2-(1-{3-[(4-chlorobenzoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B448831.png)
![N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B448833.png)
![4-[((E)-2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE](/img/structure/B448835.png)

![Dipropan-2-yl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B448838.png)
